molecular formula C11H16ClN3O B1402548 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride CAS No. 1361116-82-6

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride

Cat. No.: B1402548
CAS No.: 1361116-82-6
M. Wt: 241.72 g/mol
InChI Key: QSJDHIDSBJGLME-UHFFFAOYSA-N
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Description

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a pyridine ring, further modified with a carboxylic acid methylamide group and a hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Reduction of the pyridine ring to form pyridine derivatives.

  • Substitution: Introduction of different substituents on the pyridine or pyrrolidine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride can be used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 2-Pyrrolidin-2-ylpyridine: A related compound with a similar structure but lacking the carboxylic acid and methylamide groups.

  • 2-Pyridinecarboxylic acid: A simpler pyridine derivative without the pyrrolidine ring.

Uniqueness: 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride is unique due to its combination of pyridine and pyrrolidine rings, as well as the presence of the carboxylic acid and methylamide groups. This combination provides distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

N-methyl-6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-12-11(15)10-5-2-4-9(14-10)8-6-3-7-13-8;/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJDHIDSBJGLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 2
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 3
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6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 4
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 5
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 6
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride

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